Methyl 2-amino-4-(2-chlorophenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 437.88 g/mol. This compound is classified as a pyrano-pyridine derivative, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
The synthesis of methyl 2-amino-4-(2-chlorophenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate typically involves a multi-step process. One common method includes:
Technical details regarding these synthesis methods can be found in specialized chemical literature and patents related to pyrano-pyridine compounds .
The molecular structure of methyl 2-amino-4-(2-chlorophenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate can be represented as follows:
InChI=1S/C23H20ClN3O4/c1-13-10-17-19(22(28)27(13)12-16-8-3-4-9-26-16)18(14-6-5-7-15(24)11-14)20(21(25)31-17)23(29)30-2/h3-11,18H,12,25H2,1-2H3
This indicates the arrangement of atoms within the molecule, highlighting key functional groups such as the amino group, carboxylate, and various aromatic rings. The compound's Canonical SMILES representation is CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC(=CC=C3)Cl)C(=O)N1CC4=CC=CC=N4
, which provides a linear depiction of its structure .
Methyl 2-amino-4-(2-chlorophenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate can participate in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives for specific applications .
The mechanism of action of methyl 2-amino-4-(2-chlorophenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is primarily linked to its interaction with biological targets such as enzymes or receptors:
Data supporting these mechanisms often come from pharmacological studies that evaluate the compound's effects on specific biological systems .
The physical and chemical properties of methyl 2-amino-4-(2-chlorophenyl)-6-(furan-2-yilmethyl)-7-methyl -5 -oxo -5 , 6 -dihydro -4 H -pyrano [3 , 2 -c] -pyridine -3 -carboxylate include:
These properties are essential for determining the compound's suitability for various applications in research and industry .
Methyl 2-amino -4 -(2-chlorophenyl)-6 -(furan -2 -ylmethyl)-7-methyl -5 -oxo -5 , 6 -dihydro -4 H -pyrano [3 , 2 -c] -pyridine -3 -carboxylate has several scientific uses:
Research continues to explore its full potential across various fields of science .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2